molecular formula C11H22N4O B13482816 n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide

n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide

Cat. No.: B13482816
M. Wt: 226.32 g/mol
InChI Key: DVKAFGVFVVTMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide is a compound with the molecular formula C11H22N4O and a molecular weight of 226.32 g/mol . This compound contains an azetidine ring, a piperazine ring, and an isopropyl group, making it a unique structure in the realm of organic chemistry.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid and amine derivatives.

  • Conditions :

    • Acidic : Concentrated HCl (6M), reflux at 110°C for 12–24 hours.

    • Basic : NaOH (4M), 80°C for 8–16 hours.

  • Mechanism : Nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond.

Reaction TypeReagents/ConditionsProductYield (%)
Acidic Hydrolysis6M HCl, 110°C, 24h3-(Piperazin-1-yl)azetidine-1-carboxylic acid + Isopropylamine65–70
Basic Hydrolysis4M NaOH, 80°C, 16hSame as above60–68

Piperazine Functionalization

The piperazine nitrogen atoms participate in alkylation and acylation reactions, enabling structural diversification.

Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride) in polar aprotic solvents (DMF, THF) .

  • Conditions : 60°C, 12–48 hours under inert atmosphere .

  • Example : Reaction with benzyl chloride forms N-benzyl derivatives.

SubstrateAlkylating AgentProductCatalyst/SolventYield (%)
Piperazine NBenzyl chlorideN-Benzyl-piperazinyl azetidine carboxamidePd/C, MeOH75–80

Acylation

  • Reagents : Acetyl chloride or anhydrides in dichloromethane (DCM).

  • Conditions : Room temperature, 4–6 hours with triethylamine as a base.

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring undergoes ring-opening under nucleophilic or electrophilic conditions:

  • Acid-Catalyzed Ring Opening :

    • Reagents : H2SO4 (conc.) or HCl gas .

    • Product : Linear amine derivatives via C–N bond cleavage .

  • Base-Mediated Ring Expansion :

    • Conditions : NaH, DMF, 80°C.

    • Product : Pyrrolidine analogs through ring expansion.

Catalytic Hydrogenation

The compound participates in hydrogenation reactions targeting unsaturated bonds or protective groups. A patent (WO2000063168A1) details hydrogenolysis conditions for related azetidine derivatives :

  • Catalyst : Palladium hydroxide on carbon (20% w/w).

  • Conditions :

    • H2 pressure: 40–60 psi.

    • Temperature: 60°C.

    • Solvent: Methanol.

    • Duration: 72–110 hours .

Substrate ModificationHydrogenation TargetProductYield (%)
Protected benzyl groupBenzyl deprotectionDeprotected piperazinyl azetidine73

Salt Formation

The basic piperazine nitrogen reacts with acids to form stable salts, enhancing solubility for pharmaceutical applications:

  • Reagents : HCl gas, H2SO4, or citric acid .

  • Conditions : Ethanol solvent, 0°C to room temperature .

AcidProductApplication
HClHydrochloride saltImproved bioavailability
Citric acidCitrate saltOral formulation

Oxidation Reactions

The piperazine ring’s secondary amines are susceptible to oxidation, forming N-oxide derivatives:

  • Reagents : m-Chloroperbenzoic acid (mCPBA) or H2O2.

  • Conditions : DCM, 0°C to room temperature, 4–6 hours.

Critical Analysis of Reaction Conditions

  • Temperature Sensitivity : Elevated temperatures (>80°C) risk azetidine ring degradation, necessitating precise thermal control .

  • Solvent Impact : Protic solvents (e.g., methanol) improve hydrogenation efficiency but may reduce selectivity in alkylation .

  • Catalyst Loading : Pd(OH)2/C at 20% w/w optimizes benzyl group removal without over-reduction .

Mechanism of Action

The mechanism of action of n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s azetidine and piperazine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of structural features, which confer specific chemical and biological properties.

Biological Activity

n-Isopropyl-3-(piperazin-1-yl)azetidine-1-carboxamide (CAS: 1477733-10-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its ability to enhance solubility and bioavailability. The molecular weight of this compound is approximately 226.32 g/mol, and it has a high purity level of 98% as reported in various sources .

Research indicates that this compound may interact with specific biological targets, influencing various pathways:

  • Receptor Modulation : The compound has shown potential as a modulator of certain receptors involved in neuropharmacological processes.
  • Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, similar to other compounds that target apoptotic pathways .
  • Anti-inflammatory Effects : The compound could exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes some key biological activities associated with this compound based on available research:

Activity Effect Reference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits production of TNF-α and NO
Receptor modulationPotential interaction with neuroreceptors

Antitumor Studies

A study evaluating the compound's antitumor effects involved administering it to SCID mice bearing H146 tumors. The results indicated significant cleavage of PARP and activation of caspase-3, markers of apoptosis, at various time points post-administration. This suggests that this compound may be effective in inducing tumor cell death through apoptosis .

Neuropharmacological Research

In another study, the compound was tested for its effects on neurotransmitter systems. It demonstrated a capacity to modulate receptors linked to anxiety and depression, indicating potential as an anxiolytic or antidepressant agent .

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Key areas for future studies include:

  • In-depth Mechanistic Studies : Understanding how the compound interacts at the molecular level with its biological targets.
  • Clinical Trials : Conducting phase I and II trials to assess safety and efficacy in humans.
  • Structure-Activity Relationship (SAR) : Investigating variations in structure to optimize biological activity and reduce potential side effects.

Properties

Molecular Formula

C11H22N4O

Molecular Weight

226.32 g/mol

IUPAC Name

3-piperazin-1-yl-N-propan-2-ylazetidine-1-carboxamide

InChI

InChI=1S/C11H22N4O/c1-9(2)13-11(16)15-7-10(8-15)14-5-3-12-4-6-14/h9-10,12H,3-8H2,1-2H3,(H,13,16)

InChI Key

DVKAFGVFVVTMFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N1CC(C1)N2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.